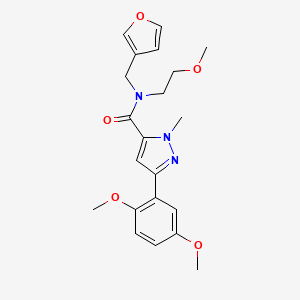
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazole core substituted with various functional groups, which may influence its biological activity. The molecular formula is C17H20N2O4, and its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the pyrazole ring.
- Introduction of the furan and methoxyethyl substituents.
- Final carboxamide formation through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related study evaluated the cytotoxic effects of various pyrazole compounds against human carcinoma cell lines using the MTT assay. The results indicated promising IC50 values, suggesting that modifications in the structure can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Lung Carcinoma | 8.74 | |
| Compound B | Liver Carcinoma | 5.35 | |
| Cisplatin | Lung Carcinoma | 6.39 |
The mechanisms by which pyrazole derivatives exert their biological effects are still under investigation. Potential mechanisms include:
- Inhibition of cell proliferation : Pyrazoles may interfere with cell cycle progression.
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Neuroprotective Effects
There is emerging evidence that pyrazole compounds may also exhibit neuroprotective properties. Research indicates that some derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study focused on a series of pyrazole derivatives, including the compound , demonstrated significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing key substitutions that enhance activity.
- Neuroprotective Study : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress, showing that certain modifications led to increased cellular viability and reduced markers of oxidative damage.
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-23-19(21(25)24(8-10-26-2)13-15-7-9-29-14-15)12-18(22-23)17-11-16(27-3)5-6-20(17)28-4/h5-7,9,11-12,14H,8,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCMYAEYZDZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCOC)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














